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molecular formula C8H5ClF2O2 B1301627 4-(Difluoromethoxy)benzoyl chloride CAS No. 57320-63-5

4-(Difluoromethoxy)benzoyl chloride

Cat. No. B1301627
M. Wt: 206.57 g/mol
InChI Key: BRXHGTQXWFFHMM-UHFFFAOYSA-N
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Patent
US03960945

Procedure details

4-(4-DIFLUOROMETHOXYBENZAMIDO)CYCLOHEXANOL is prepared following the procedure described in Example A-1 using corresponding molar equivalent quantities of 4-aminocyclohexanol and 4-difluoromethoxybenzoyl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:7][CH2:6][CH:5]([OH:8])[CH2:4][CH2:3]1.[F:9][CH:10]([F:21])[O:11][C:12]1[CH:20]=[CH:19][C:15]([C:16](Cl)=[O:17])=[CH:14][CH:13]=1>>[F:9][CH:10]([F:21])[O:11][C:12]1[CH:13]=[CH:14][C:15]([C:16]([NH:1][CH:2]2[CH2:7][CH2:6][CH:5]([OH:8])[CH2:4][CH2:3]2)=[O:17])=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1CCC(CC1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(OC1=CC=C(C(=O)Cl)C=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=CC=C(C(=O)NC2CCC(CC2)O)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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